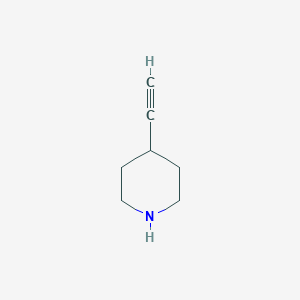

4-Ethynylpiperidine

Overview

Description

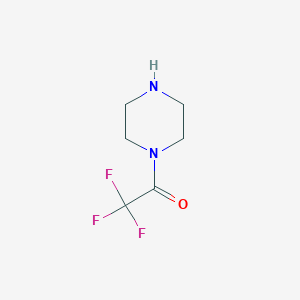

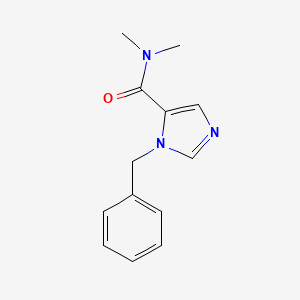

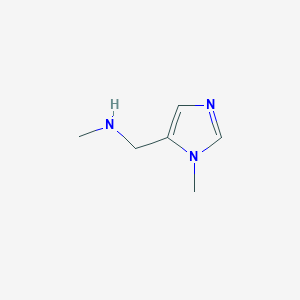

4-Ethynylpiperidine is a heterocyclic organic compound with the molecular formula C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da . The compound also exists in a hydrochloride form with a molecular weight of 145.63 .

Synthesis Analysis

A synthesis method of 4-ethynylpiperidine has been described in a patent . The method involves performing a Wittig reaction on the carbonyl of a compound under the action of strong alkali to generate a compound. This compound is then hydrolyzed to generate another compound. A Corey-Fuchs reaction is carried out on this compound to obtain a formula. The compound is then reacted with a strong base, and then with a silicon reagent to generate 4-ethynylpiperidine .Molecular Structure Analysis

The molecular structure of 4-Ethynylpiperidine consists of a piperidine ring with an ethynyl group attached to the 4-position . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C .Physical And Chemical Properties Analysis

4-Ethynylpiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.1±3.0 kJ/mol and a flash point of 32.9±19.7 °C .Scientific Research Applications

Synthesis of N-Methyl Imines

4-Ethynylpiperidine can be used in the synthesis of N-methyl imines, which are versatile scaffolds in organic chemistry . The synthesis process is practical and facile, conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .

Green Chemistry Applications

4-Ethynylpiperidine has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol . This makes it a promising alternative for piperidine in organic reactions at higher temperatures .

Catalyst Regeneration

The regenerated catalyst of 4-Ethynylpiperidine demonstrated stable activity after several recycle runs . This property is beneficial in reducing waste generation in the workup process, which is a drawback in most previously reported procedures .

Organic Synthesis

4-Ethynylpiperidine is used in the technical field of organic synthesis . It provides a synthesis method of 4-ethynyl-tetrahydropyran or 4-ethynyl piperidine, aiming at solving the problems of complex operation, high cost, and unsuitability for industrial production .

Medical Intermediate

4-Ethynylpiperidine is used as a medical intermediate in the synthesis of 4-ethynyl-tetrahydropyran . This method has the advantages of simple and easily obtained raw materials, low cost, simple synthesis steps, and high yield .

Industrial Production

The synthesis method of 4-Ethynylpiperidine is suitable for small-scale preparation in a laboratory and industrial production . It has the advantages of simple and easily obtained raw materials, low cost, simple synthesis steps, and high yield .

Safety and Hazards

properties

IUPAC Name |

4-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOORBMXLUBSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412959 | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylpiperidine | |

CAS RN |

738577-08-7 | |

| Record name | 4-Ethynylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738577-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

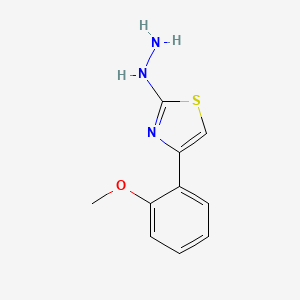

Q1: What makes certain 4-Ethynylpiperidine derivatives promising for immunostimulatory drug development?

A1: Research suggests that specific structural modifications within the 4-Ethynylpiperidine scaffold can lead to compounds with notable immunostimulatory activity. For instance, 1-(3-n-butoxypropyl) piperidine-3-methyl-4-spiro-5’-imidazolidine-2’,4’-dione, a 4-Ethynylpiperidine derivative, demonstrated significantly greater immunostimulatory activity compared to the known drug levamisole in a study focusing on immune response modulation. [] This enhanced activity, coupled with the compound's relatively low toxicity profile, highlights its potential for further exploration in the development of novel immunostimulatory drugs. []

Q2: Have there been any studies exploring the chemical reactivity of 4-Ethynylpiperidine derivatives?

A2: Yes, researchers have investigated the synthesis and transformation of 4-Ethoxy-1-(2-ethoxyethyl)-4-ethynylpiperidine. [] While the specific details of the transformations were not provided in the abstract, this research indicates ongoing interest in understanding the reactivity of this compound class and its potential for generating novel derivatives with potentially useful biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)